5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide
Description
5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide is a furan-2-carboxamide derivative characterized by a 2-chlorophenyl substituent at the 5-position of the furan ring and a 2-(trifluoromethyl)phenyl group attached to the amide nitrogen. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability, while the chlorophenyl moiety could contribute to steric effects or target binding [6][8].
Properties
CAS No. |
853314-68-8 |
|---|---|
Molecular Formula |
C18H11ClF3NO2 |
Molecular Weight |
365.7 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H11ClF3NO2/c19-13-7-3-1-5-11(13)15-9-10-16(25-15)17(24)23-14-8-4-2-6-12(14)18(20,21)22/h1-10H,(H,23,24) |
InChI Key |
PWWFYNIALJKPNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide typically involves the reaction of 2-chlorophenylamine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with furamide under controlled temperature conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability or enhanced mechanical strength
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and synthetic or biological data of 5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide with analogous compounds derived from the provided evidence:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Furan Position 5 / Amide N-Aryl) | Key Properties or Findings | Reference |
|---|---|---|---|---|---|
| 5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide | C₁₈H₁₁ClF₃NO₂ | 365.74 | 2-Chlorophenyl / 2-(Trifluoromethyl)phenyl | Hypothesized enhanced lipophilicity due to -CF₃; potential bioactivity (inferred from analogs) | N/A (Target) |
| 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide | C₁₇H₁₃ClN₂O₄S | 376.81 | 2-Chlorophenyl / 4-Sulfamoylphenyl | Higher polarity due to sulfonamide; ChemSpider ID: 930105 | [4] |
| 5-[(2-Chlorophenoxy)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-furamide | C₁₈H₁₅ClN₂O₃S | 386.85 | (2-Chlorophenoxy)methyl / 5-Ethyl-thiadiazole | Incorporates thiadiazole heterocycle; may exhibit antimicrobial or kinase inhibition | [5] |
| (2E)-3-[5-(2-Chlorophenyl)-2-furyl]-N-[2-(trifluoromethyl)phenyl]acrylamide | C₂₀H₁₂ClF₃N₂O₂ | 410.77 | 2-Chlorophenyl (furan) / Acrylamide-linked 2-(Trifluoromethyl)phenyl | Extended conjugation via acrylamide; potential for π-π stacking in target binding | [6] |
| 5-Nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide | C₁₂H₇F₃N₂O₄ | 300.19 | Nitro / 3-(Trifluoromethyl)phenyl | Electron-deficient nitro group; may alter reactivity in nucleophilic environments | [8] |
| N-(5-(2-Chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | C₁₈H₁₃ClF₃N₃OS₂ | 443.00 | Thiadiazole-thioether / 4-(Trifluoromethyl)phenyl | Reported mp. 208°C; antimicrobial activity (54% yield) | [3] |
Key Observations:
Substituent Position: The 2-(trifluoromethyl)phenyl group on the amide nitrogen (target compound) vs. 3- or 4-substituted analogs () affects steric and electronic interactions.
Physicochemical Properties: The trifluoromethyl group increases molecular weight and lipophilicity compared to sulfamoyl () or nitro () substituents.
Synthetic Routes :
- Carboxamides are typically synthesized via coupling reactions (e.g., HATU or EDCI-mediated), as seen in thiadiazole derivatives ()[3]. Acrylamides () may involve Wittig or condensation reactions.
Biological Implications :
- Thiadiazole and thioether moieties () are associated with antimicrobial activity, suggesting that the target compound’s trifluoromethyl group could similarly enhance bioactivity.
Limitations:
- No direct biological data (e.g., IC₅₀, MIC) are available for the target compound in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
